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Abstract
DS-7423 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of

phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By

targeting two key nodes in the PI3K/Akt/mTOR signaling pathway, DS-7423 has demonstrated

significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and

preclinical tumor models. This technical guide provides a detailed overview of the molecular

structure, physicochemical properties, mechanism of action, and preclinical pharmacology of

DS-7423, supported by experimental data and protocols.

Molecular Structure and Physicochemical
Properties
DS-7423, with the IUPAC name (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-

trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one, is a complex heterocyclic

molecule. Its structure is characterized by a purine core substituted with a morpholine ring, an

aminopyrimidine moiety, and a trifluoroethyl group, linked to an acetylated methylpiperazine.

Table 1: Physicochemical Properties of DS-7423
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Property Value Reference

IUPAC Name

(R)-1-(4-(2-(2-aminopyrimidin-

5-yl)-6-morpholino-9-(2,2,2-

trifluoroethyl)-9H-purin-8-yl)-2-

methylpiperazin-1-yl)ethan-1-

one

[1]

CAS Number 1222104-37-1 [1]

Chemical Formula C22H27F3N10O2 [1]

Molecular Weight 520.52 g/mol [1]

Appearance
Not explicitly stated in provided

results.

Melting Point
Not explicitly stated in provided

results.

Solubility

Soluble in DMSO (≥ 2.5

mg/mL). A preparation in a

vehicle of DMSO, PEG300,

Tween-80, and saline yields a

clear solution of ≥ 2.5 mg/mL.

[2][3]

Mechanism of Action: Dual Inhibition of PI3K and
mTOR
DS-7423 exerts its anti-tumor effects by simultaneously inhibiting the catalytic activity of both

PI3K and mTOR, two critical kinases in a signaling pathway that is frequently dysregulated in

cancer.

The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and

metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G

protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. PI3K then

phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second
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messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the

serine/threonine kinase Akt (also known as protein kinase B).

Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

Cell Survival: Inhibition of pro-apoptotic proteins like Bad and caspase-9.

Cell Cycle Progression: Phosphorylation and inhibition of cell cycle inhibitors like p21 and

p27.

Protein Synthesis and Growth: Activation of the mTOR complex 1 (mTORC1).

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and

mTORC2.

mTORC1 is a key regulator of protein synthesis through the phosphorylation of its

downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1

(4E-BP1).

mTORC2 is involved in the full activation of Akt by phosphorylating it at serine 473.

Dysregulation of this pathway, often through mutations in genes like PIK3CA (encoding the

p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which

dephosphorylates PIP3), is a common event in many cancers, leading to uncontrolled cell

growth and survival.

Inhibition by DS-7423
DS-7423 is a potent inhibitor of the p110α isoform of PI3K and also demonstrates strong

inhibitory activity against mTOR. By targeting both PI3K and mTOR, DS-7423 provides a more

comprehensive blockade of the pathway compared to agents that target only one of these

kinases. This dual inhibition can prevent the feedback activation of Akt that is sometimes

observed with mTORC1-specific inhibitors.
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by DS-7423.

Preclinical Pharmacology
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In Vitro Inhibitory Activity
DS-7423 has been shown to be a potent inhibitor of PI3Kα and mTOR. Its inhibitory activity

against other Class I PI3K isoforms has also been characterized.

Table 2: In Vitro Inhibitory Activity of DS-7423

Target IC50 (nM) Reference

PI3Kα 15.6 [3][4][5]

PI3Kβ 1,143 [3][4][5]

PI3Kγ 249 [3][4][5]

PI3Kδ 262 [3][4][5]

mTOR 34.9 [3][4][5]

In Vitro Anti-proliferative Activity
The anti-proliferative effects of DS-7423 have been evaluated in various cancer cell lines. In a

study on ovarian clear cell adenocarcinoma (OCCA) cell lines, DS-7423 demonstrated potent

growth inhibition with IC50 values less than 75 nM in all tested cell lines, irrespective of their

PIK3CA mutation status.[4]

Table 3: Anti-proliferative Activity of DS-7423 in Ovarian Cancer Cell Lines
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Cell Line IC50 (nM) PIK3CA Mutation Reference

ES-2 20.9 ± 1.5 Wild-type [4]

TOV-21G 33.3 ± 3.4 Wild-type [4]

OVISE 21.0 ± 1.2 H1047R [4]

OVMANA 30.6 ± 2.6 E545K [4]

JHOC-5 29.5 ± 2.4 Wild-type [4]

JHOC-7 41.3 ± 4.4 Wild-type [4]

JHOC-9 63.8 ± 6.0 Wild-type [4]

KK 38.2 ± 3.8 H1047R [4]

RMG-1 22.1 ± 1.8 E545K [4]

In Vivo Anti-tumor Activity
In mouse xenograft models of OCCA, orally administered DS-7423 suppressed tumor growth in

a dose-dependent manner.[4] These studies highlight the potential of DS-7423 as a therapeutic

agent for cancers with a dysregulated PI3K/Akt/mTOR pathway.

Experimental Protocols
PI3K and mTOR Kinase Assays
A common method for determining the in vitro inhibitory activity of compounds like DS-7423 is a

kinase assay that measures the phosphorylation of a substrate.
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Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol for a Representative PI3Kα Kinase Assay (Competitive ELISA):[6]

Plate Preparation: A glutathione-coated 96-well plate is used.

Reagent Preparation:
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Recombinant PI3Kα enzyme.

PIP2 substrate.

ATP.

DS-7423 at various concentrations.

A GST-tagged GRP1-PH domain protein (binds to PIP3).

Biotinylated-PIP3 tracer.

Streptavidin-HRP conjugate.

TMB substrate and stop solution.

Kinase Reaction:

The PI3Kα enzyme is pre-incubated with DS-7423 or vehicle control in the wells for a

defined period.

The kinase reaction is initiated by adding a mixture of PIP2 and ATP.

The reaction is allowed to proceed for a specific time at room temperature.

Detection:

The reaction is stopped, and the mixture is transferred to the glutathione-coated plate. The

GST-GRP1-PH domain protein binds to the plate.

The plate is incubated to allow the GRP1-PH domain to capture the PIP3 produced in the

kinase reaction.

Biotinylated-PIP3 tracer is added to compete with the enzymatically generated PIP3 for

binding to the GRP1-PH domain.

After washing, streptavidin-HRP is added, which binds to the captured biotinylated-PIP3.

A TMB substrate is added, and the color development is stopped with an acid solution.
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Data Analysis:

The absorbance is read at 450 nm. The signal is inversely proportional to the PI3Kα

activity.

IC50 values are calculated by plotting the percentage of inhibition against the log

concentration of DS-7423.

A similar principle is applied for the mTOR kinase assay, typically using a recombinant mTOR

kinase and a specific protein substrate.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Detailed Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of DS-7423 or a

vehicle control and incubated for a specified period (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow

MTT to purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well

to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a wavelength between 500 and 600

nm using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle-treated control. IC50 values are determined from the dose-response

curves.
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Western Blotting for Pathway Modulation
Western blotting is used to assess the effect of DS-7423 on the phosphorylation status of key

proteins in the PI3K/Akt/mTOR pathway.
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Caption: A typical workflow for Western blot analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b8731621?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8731621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol:

Cell Treatment and Lysis: Cancer cells are treated with DS-7423 for a specified time. The

cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve

the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in the lysates is determined using a

method such as the BCA assay.

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with a primary antibody specific for the

protein of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K). This is typically

done overnight at 4°C.

Washing: The membrane is washed several times to remove unbound primary antibody.

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody

conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary

antibody.

Detection: A chemiluminescent substrate for HRP is added to the membrane, and the

resulting light signal is captured using an imaging system.

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-

actin or GAPDH) to determine the relative changes in protein phosphorylation.

Conclusion
DS-7423 is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity demonstrated

in preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling
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pathway provides a strong rationale for its continued investigation as a potential cancer

therapeutic. This technical guide summarizes the key molecular and pharmacological

characteristics of DS-7423, offering a valuable resource for researchers in the field of oncology

and drug development. Further studies are warranted to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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